molecular formula C19H17BrN2O3S B2763501 Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 1005945-23-2

Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2763501
CAS No.: 1005945-23-2
M. Wt: 433.32
InChI Key: OINFYAQTQRNGRG-VZCXRCSSSA-N
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Description

Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a 4-bromobenzoyl imino group at position 2 and a methyl substituent at position 6 of the benzothiazole ring. The ethyl acetate moiety at position 3 enhances its solubility in organic solvents, making it suitable for synthetic modifications.

Properties

IUPAC Name

ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-3-25-17(23)11-22-15-9-4-12(2)10-16(15)26-19(22)21-18(24)13-5-7-14(20)8-6-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINFYAQTQRNGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromobenzoyl chloride, which is then reacted with 2-amino-6-methylbenzothiazole under basic conditions to form the intermediate 2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazole. This intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromobenzoyl group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ethanol or tetrahydrofuran.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.

Major Products

    Nucleophilic substitution: Formation of substituted benzothiazole derivatives.

    Reduction: Conversion to ethyl 2-[2-(4-bromobenzoyl)amino-6-methyl-1,3-benzothiazol-3-yl]acetate.

    Oxidation: Formation of sulfoxides or sulfones of the benzothiazole ring.

Scientific Research Applications

Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of benzothiazole derivatives.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate exerts its effects is largely dependent on its interaction with biological targets. The bromobenzoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The benzothiazole ring can intercalate with DNA or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Primary Applications
Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate (Target) 4-Bromobenzoyl (2), Methyl (6) ~435.3 (estimated) Imino, Bromo, Ester Potential medicinal/agrochemical use
Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate Chloro (4), Oxo (2) 299.75 Oxo, Chloro, Ester Pesticide, herbicide
Ethyl 2-[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidin-4-yl]acetate Benzothiazolylamino (2), Oxo (6) 385.42 Amino, Pyrimidinone, Ester Medicinal chemistry (enzyme inhibition)
Ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-benzothiazol-3-yl]acetate Benzylbenzoyl (2), Sulfamoyl (6) 517.65 Sulfamoyl, Imino, Ester Antimicrobial, antitumor research
Key Observations:
  • The sulfamoyl group in increases hydrophilicity, contrasting with the methyl group in the target compound, which may improve membrane permeability . The pyrimidinone ring in introduces hydrogen-bonding sites, likely favoring interactions with biological targets like enzymes .
  • Synthesis :

    • Analogous compounds (e.g., ) are synthesized via multi-step reactions involving ethyl acetoacetate, halogenated aldehydes, and heterocyclic amines under reflux . The target compound likely follows a similar pathway, substituting 4-bromobenzoyl chloride for acylating agents.

Physicochemical Properties

  • Solubility : The ethyl acetate group in all compounds improves organic solubility. However, the sulfamoyl group in increases water solubility compared to the target compound's bromo and methyl substituents .
  • Stability: The oxo group in may render the compound prone to hydrolysis, whereas the imino group in the target compound offers greater resistance under acidic conditions .

Biological Activity

Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies. The compound's structure suggests it may possess various pharmacological effects, particularly in cancer therapy and antimicrobial activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16BrN2O2S\text{C}_{17}\text{H}_{16}\text{Br}\text{N}_2\text{O}_2\text{S}

This structure includes a benzothiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole moieties exhibit significant anticancer properties. For instance, a series of benzothiazole derivatives demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF-710.0Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of benzothiazole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results suggest that the presence of the bromobenzoyl group enhances the antibacterial activity.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli100

Apoptosis Induction

The anticancer effects are primarily attributed to the induction of apoptosis through various pathways, including mitochondrial dysfunction and activation of caspases. The structural features of this compound may facilitate these interactions.

Inhibition of Enzymatic Activity

Benzothiazole derivatives are known to inhibit specific enzymes involved in cell proliferation and survival. For example, some studies have reported that these compounds can inhibit topoisomerases and kinases, which are critical for cancer cell growth.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate, and how can purity be ensured?

  • Methodology : The synthesis involves multi-step reactions, starting with condensation of 4-bromobenzoyl chloride with 6-methyl-1,3-benzothiazol-2-amine under anhydrous conditions (e.g., THF, 0–5°C). Subsequent acetylation with ethyl bromoacetate in the presence of K₂CO₃ yields the target compound. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ confirms the imino bond (δ 8.2–8.5 ppm) and ethyl acetate group (δ 4.1–4.3 ppm).
  • X-ray crystallography : Single-crystal analysis using SHELXL ( ) resolves the Z-configuration of the imino group and planarity of the benzothiazole ring. ORTEP-3 ( ) visualizes thermal ellipsoids for anisotropic displacement parameters .

Q. What preliminary biological activities are associated with this compound?

  • Findings : Initial screening shows moderate antimicrobial activity (MIC: 16–32 µg/mL against S. aureus and E. coli) and anticancer potential (IC₅₀: 25 µM in MCF-7 cells). These activities are attributed to the benzothiazole core and bromobenzoyl group, which enhance membrane permeability and target binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Systematic substitution : Replace the 4-bromo group with Cl, NO₂, or CH₃ to assess electronic effects.
  • Bioassays : Compare IC₅₀ values across substituted analogs in cancer cell lines (e.g., A549, HeLa). For example, the 4-nitro derivative (IC₅₀: 12 µM) shows enhanced cytotoxicity due to stronger electron-withdrawing effects .

Q. What mechanistic insights exist for its potential enzyme inhibition?

  • Hypothesis : The compound likely inhibits topoisomerase IIα by intercalating DNA via the benzothiazole moiety. Molecular docking (AutoDock Vina) predicts a binding energy of −9.2 kcal/mol at the ATP-binding pocket, validated by ATPase activity assays (IC₅₀: 18 µM) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Approach :

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions (RPMI-1640, 10% FBS).
  • Orthogonal validation : Confirm apoptosis via flow cytometry (Annexin V/PI) and caspase-3 activation to distinguish cytotoxic mechanisms .

Q. What role does computational modeling play in understanding its reactivity?

  • Application : DFT calculations (Gaussian 16, B3LYP/6-31G*) predict electrophilic aromatic substitution at the benzothiazole C5 position. Fukui indices (ƒ⁺) highlight susceptibility to nucleophilic attack, guiding derivatization strategies .

Q. How does the compound’s stability vary under physiological conditions?

  • Analysis : Stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) is assessed via LC-MS. Degradation occurs at pH < 3 (t₁/₂: 2.1 h), suggesting enteric coating for oral delivery. Thermal stability (TGA/DSC) shows decomposition >200°C .

Q. How does its bioactivity compare to structurally related analogs?

  • Comparative Data :

CompoundKey Structural FeatureIC₅₀ (MCF-7)MIC (S. aureus)
Target compound4-Bromobenzoyl, ethyl acetate25 µM16 µg/mL
4-Chloro analog ()4-Cl substitution32 µM32 µg/mL
Sulfamethoxazole ()Sulfonamide groupN/A8 µg/mL
  • The target compound’s bromine enhances lipophilicity and DNA intercalation compared to chlorine analogs .

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